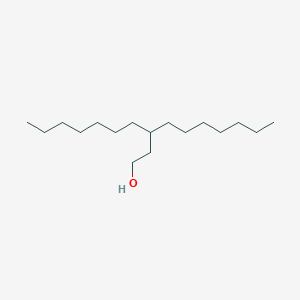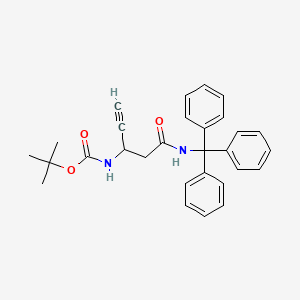
2-(Decyldisulfanyl)ethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Decyldisulfanyl)ethyl acrylate is an organic compound with the molecular formula C15H28O2S2 and a molecular weight of 304.51 g/mol . It is a derivative of acrylate, characterized by the presence of a decyldisulfanyl group attached to an ethyl acrylate moiety. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyldisulfanyl)ethyl acrylate typically involves the reaction of ethyl acrylate with decyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Decyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted acrylates with various functional groups.
科学的研究の応用
2-(Decyldisulfanyl)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the modification of biomolecules for studying protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of adhesives, coatings, and sealants
作用機序
The mechanism of action of 2-(Decyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group can participate in free radical polymerization, forming long polymer chains. The disulfide bond can undergo reversible cleavage and reformation, making it useful in dynamic covalent chemistry. This property allows for the creation of self-healing materials and responsive polymers .
類似化合物との比較
Similar Compounds
Ethyl acrylate: Lacks the disulfide group, making it less versatile in dynamic covalent chemistry.
2-(Methyldisulfanyl)ethyl acrylate: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
2-(Octyldisulfanyl)ethyl acrylate: Similar structure but with a different alkyl chain length, influencing its solubility and polymerization behavior.
Uniqueness
2-(Decyldisulfanyl)ethyl acrylate is unique due to its long alkyl chain and disulfide group, which confer specific properties such as enhanced hydrophobicity and the ability to form dynamic covalent bonds. These features make it particularly useful in applications requiring self-healing materials and responsive polymers .
特性
IUPAC Name |
2-(decyldisulfanyl)ethyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2S2/c1-3-5-6-7-8-9-10-11-13-18-19-14-12-17-15(16)4-2/h4H,2-3,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTREABJMMDROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSCCOC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-bromo-4-methoxy-N,N-bis[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8266134.png)


![2-[4-(iodomethyl)piperidin-1-yl]pyrimidine](/img/structure/B8266159.png)
